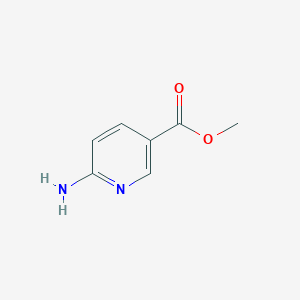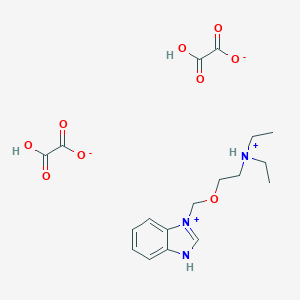
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications. The dioxalate form of this compound indicates the presence of two oxalate groups, which can influence its solubility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or carboxylic acids. For the specific compound , the synthesis would involve the following steps:
Condensation Reaction: o-Phenylenediamine reacts with an appropriate aldehyde to form the benzimidazole core.
Ether Formation: The benzimidazole core is then reacted with 2-(diethylamino)ethanol under basic conditions to form the 1-((2-(diethylamino)ethoxy)methyl) group.
Dioxalate Formation: Finally, the compound is treated with oxalic acid to form the dioxalate salt.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Benzimidazole derivatives can undergo various types of chemical reactions, including:
Oxidation: Benzimidazole derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide, while nucleophilic substitutions may involve alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzimidazole can yield benzimidazole N-oxide, while substitution reactions can introduce various alkyl, aryl, or acyl groups onto the benzimidazole ring.
科学研究应用
Benzimidazole derivatives, including 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate, have numerous scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for their potential as therapeutic agents, particularly as antimicrobial, antiviral, and anticancer drugs.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and dyes.
作用机制
The mechanism of action of benzimidazole derivatives often involves their interaction with biological targets such as enzymes and receptors. For example, some benzimidazole derivatives inhibit the enzyme tubulin, which is essential for cell division, making them effective anticancer agents. The presence of the 1-((2-(diethylamino)ethoxy)methyl) group can enhance the compound’s ability to interact with specific molecular targets, potentially increasing its potency and selectivity.
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Aminobenzimidazole: Known for its antimicrobial properties.
5,6-Dimethylbenzimidazole: A component of vitamin B12.
Uniqueness
The unique structural features of 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate, such as the diethylaminoethoxy group and the dioxalate salt form, can influence its solubility, reactivity, and biological activity. These features may provide advantages in terms of drug delivery, bioavailability, and target specificity compared to other benzimidazole derivatives.
属性
CAS 编号 |
102516-94-9 |
|---|---|
分子式 |
C18H25N3O9 |
分子量 |
427.4 g/mol |
IUPAC 名称 |
2-(benzimidazol-1-ylmethoxy)-N,N-diethylethanamine;oxalic acid |
InChI |
InChI=1S/C14H21N3O.2C2H2O4/c1-3-16(4-2)9-10-18-12-17-11-15-13-7-5-6-8-14(13)17;2*3-1(4)2(5)6/h5-8,11H,3-4,9-10,12H2,1-2H3;2*(H,3,4)(H,5,6) |
InChI 键 |
CWADDLWSLKNOHF-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC[N+]1=CNC2=CC=CC=C21.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |
规范 SMILES |
CCN(CC)CCOCN1C=NC2=CC=CC=C21.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
同义词 |
BENZIMIDAZOLE, 1-((2-(DIETHYLAMINO)ETHOXY)METHYL)-, DIOXALATE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)
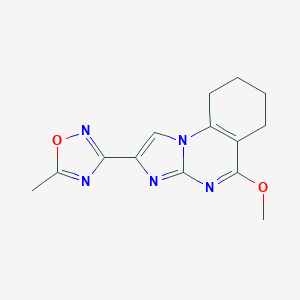
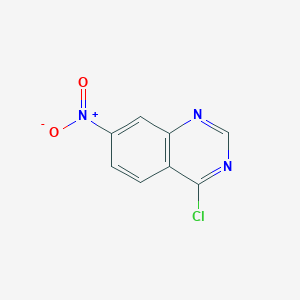
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)
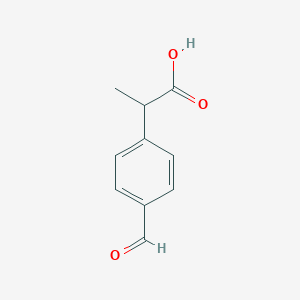
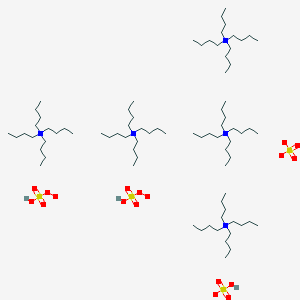

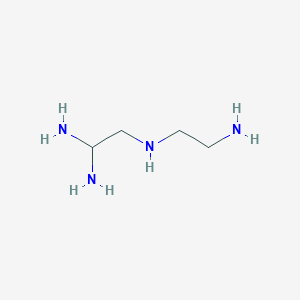


![1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-](/img/structure/B27154.png)

![2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B27160.png)
